molecular formula C20H22N6O4S B2545063 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2191214-20-5

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2545063
CAS RN: 2191214-20-5
M. Wt: 442.49
InChI Key: IKJSEWQSLCNNTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzofuran, a piperidine, a triazole, and a pyridazine. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzofuran and pyridazine rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in many pharmaceuticals and can influence the compound’s bioactivity .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the triazole could participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple heterocycles could influence its solubility and stability .

Scientific Research Applications

Anticancer Potential

Benzofuran derivatives have garnered attention for their anticancer properties. This compound’s unique structure may contribute to its effectiveness in inhibiting cancer cell growth. Researchers have observed promising results against different cancer types, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer . Further investigations are warranted to explore its mechanisms of action and potential clinical applications.

Antifungal Activity

Certain benzofuran derivatives, including our compound of interest, exhibit antifungal properties. These molecules could serve as potential candidates for developing novel antifungal agents. Researchers have explored their efficacy against various fungal pathogens, emphasizing their role in combating infections .

Antioxidant Properties

Phthalide derivatives, a class to which this compound belongs, have been evaluated for their antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant potential of this compound could provide insights into its therapeutic applications .

Herbicidal Effects

Some phthalides are known for their herbicidal properties. Understanding how this compound interacts with plant systems could lead to innovative herbicides or plant growth regulators .

Targeting Signaling Pathways

In vitro studies have shown that certain benzofuran derivatives can modulate signaling pathways within cancer cells. For instance, compound 36 inhibited the AKT signaling pathway, leading to cell growth inhibition . Investigating similar effects for our compound could reveal novel therapeutic avenues.

Novel Scaffold for Drug Design

The isoindolo[2,1-a]quinoline scaffold, to which this compound belongs, is unique and versatile. Researchers can explore its potential as a scaffold for designing new drug candidates. By modifying specific functional groups, scientists may create derivatives with enhanced pharmacological properties .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c27-20-4-3-19(26-14-21-13-22-26)23-25(20)12-15-5-8-24(9-6-15)31(28,29)17-1-2-18-16(11-17)7-10-30-18/h1-4,11,13-15H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJSEWQSLCNNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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